

In-Depth Technical Guide: Full Spectroscopic Data for (R)-Cbz-Phenylalanine Amide

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Compound of Interest

Compound Name: *(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate*

CAS No.: 5241-56-5

Cat. No.: B591927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the full spectroscopic data for (R)-Cbz-phenylalanine amide, a key building block in peptide synthesis and drug discovery. The following sections detail the methodologies for its synthesis and characterization, present its spectroscopic data in a clear, tabular format, and include a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-Cbz-phenylalanine amide, providing a complete spectral fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-Cbz-phenylalanine amide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	10H	Aromatic protons (Cbz and Phenylalanine)
7.05	br s	1H	Amide proton (-CONH ₂)
5.45	br s	1H	Amide proton (-CONH ₂)
5.25	d	1H	Urethane NH
5.05	s	2H	Cbz methylene protons (-CH ₂ -)
4.40	q	1H	α -proton (-CH-)
3.10	dd	1H	β -proton (-CH ₂ -)
2.95	dd	1H	β -proton (-CH ₂ -)

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (R)-Cbz-phenylalanine amide

Chemical Shift (δ) ppm	Assignment
174.5	Amide Carbonyl (-CONH ₂)
156.0	Urethane Carbonyl (-OCONH-)
136.5	Aromatic C (quaternary)
136.0	Aromatic C (quaternary)
129.5	Aromatic CH
128.8	Aromatic CH
128.5	Aromatic CH
128.2	Aromatic CH
128.0	Aromatic CH
127.2	Aromatic CH
67.2	Cbz Methylene Carbon (-CH ₂ -)
56.5	α -Carbon (-CH-)
38.5	β -Carbon (-CH ₂ -)

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-Cbz-phenylalanine amide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3430	Strong, Broad	N-H Stretch (Amide)
3350	Strong	N-H Stretch (Urethane)
3060	Medium	C-H Stretch (Aromatic)
2930	Medium	C-H Stretch (Aliphatic)
1685	Strong	C=O Stretch (Amide I)
1715	Strong	C=O Stretch (Urethane)
1605	Medium	N-H Bend (Amide II)
1530	Strong	N-H Bend / C-N Stretch (Amide II)
1495, 1455	Medium	C=C Stretch (Aromatic)
1250	Strong	C-O Stretch (Urethane)
740, 695	Strong	C-H Bend (Aromatic, out-of-plane)

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-Cbz-phenylalanine amide

m/z	Ion
298.14	[M] ⁺
281.12	[M-NH ₃] ⁺
253.12	[M-CONH ₂ -H] ⁺
207.10	[M-C ₆ H ₅ CH ₂] ⁺
164.09	[M-C ₇ H ₇ O ₂] ⁺
108.04	[C ₇ H ₈ O] ⁺
91.05	[C ₇ H ₇] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

A detailed methodology for the synthesis of (R)-Cbz-phenylalanine amide is provided below.

Synthesis of (R)-Cbz-phenylalanine amide

This procedure involves the amidation of N-Cbz-D-phenylalanine.

Materials:

- N-Cbz-D-phenylalanine
- Ethyl chloroformate
- N-Methylmorpholine (NMM)
- Ammonia (aqueous solution, 28%)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution

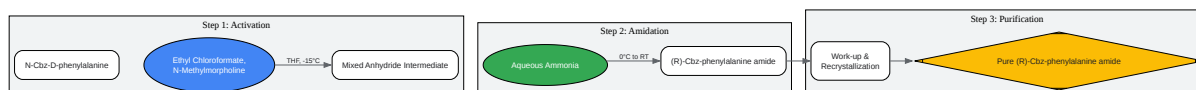
- Brine
- Anhydrous magnesium sulfate

Procedure:

- **Activation of the Carboxylic Acid:** To a solution of N-Cbz-D-phenylalanine (1 equivalent) in anhydrous THF at -15°C under a nitrogen atmosphere, N-methylmorpholine (1.1 equivalents) is added, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). The reaction mixture is stirred at this temperature for 30 minutes.
- **Amidation:** A pre-cooled (0°C) aqueous solution of ammonia (5 equivalents) is added to the reaction mixture. The solution is stirred vigorously at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- **Work-up:** The reaction mixture is concentrated under reduced pressure to remove most of the THF. The residue is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude (R)-Cbz-phenylalanine amide can be further purified by recrystallization from ethyl acetate/hexanes to afford a white solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of (R)-Cbz-phenylalanine amide.



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Caption: Synthetic workflow for (R)-Cbz-phenylalanine amide.

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